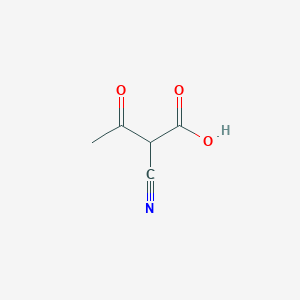

2-Cyano-3-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGCAOJVRQUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 3 Oxobutanoic Acid and Its Derivatives

Classical Synthetic Routes

The traditional synthesis of 2-cyano-3-oxobutanoic acid derivatives relies on well-established organic reactions. These routes include the formation of ester derivatives through direct esterification or via more reactive intermediates like acyl chlorides, and carbon-carbon bond-forming condensation reactions.

Esterification Reactions

Esterification is a fundamental method for modifying the carboxylic acid group, often to protect it or to create derivatives with specific properties. For this compound, esterification typically targets the synthesis of its esters, such as 2-cyanoethyl 3-oxobutanoate.

The direct esterification of 3-oxobutanoic acid with an alcohol like 2-cyanoethanol is a classical acid-catalyzed condensation reaction. This equilibrium-driven process, often referred to as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. While this direct route is feasible, other methods starting from different precursors are also employed and have been reported with high efficiency. One such alternative involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene (B1670635) equivalent) with 3-hydroxypropionitrile (B137533) (2-cyanoethanol). chemicalbook.com

Table 1: Alternative Synthesis of 2-Cyanoethyl 3-oxobutanoate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

|---|

This high-yield synthesis demonstrates an effective alternative to direct esterification for producing esters of 3-oxobutanoic acid. chemicalbook.com

A two-step approach to ester synthesis involves first converting the carboxylic acid to a more reactive acyl chloride. 3-Oxobutanoic acid can be converted to 3-oxobutanoyl chloride using various chlorinating agents. chemicalbook.comnih.gov This intermediate is highly reactive and not typically isolated for long-term storage. orgsyn.org

The primary advantage of this method is that the subsequent reaction of the acyl chloride with an alcohol is rapid and essentially irreversible, in contrast to the equilibrium of direct esterification. The reaction with 2-cyanoethanol would proceed quickly to form the desired ester, 2-cyanoethyl 3-oxobutanoate, with hydrogen chloride as a byproduct. A non-nucleophilic base, such as pyridine (B92270), is often added to neutralize the HCl generated. google.com

Table 2: Common Reagents for the Formation of Acyl Chlorides from Carboxylic Acids

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂(g) + HCl(g) |

| Oxalyl chloride | (COCl)₂ | CO(g) + CO₂(g) + HCl(g) |

The conversion of α-keto acids to their corresponding acyl chlorides is a well-established procedure in organic synthesis. orgsyn.org

Condensation Reactions

Condensation reactions are pivotal for constructing the carbon backbone of molecules. For systems related to this compound, Claisen and Knoevenagel condensations are particularly relevant for forming the characteristic β-keto ester or α-cyano ester functionalities.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. synarchive.comlibretexts.org This reaction is fundamental to the synthesis of the 3-oxobutanoate skeleton.

The mechanism involves the deprotonation of the α-carbon of an ester by a strong base (typically an alkoxide, like sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the β-keto ester. masterorganicchemistry.com A crucial aspect of the Claisen condensation is the use of a full equivalent of base, not a catalytic amount. This is because the resulting β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting ester and is deprotonated by the alkoxide base. masterorganicchemistry.com This final, irreversible deprotonation step drives the reaction equilibrium toward the product. masterorganicchemistry.com

Crossed Claisen condensations, which involve two different esters, can also be used, particularly when one of the esters has no α-hydrogens, to prevent the formation of a mixture of products. libretexts.org This methodology is a powerful tool for creating the β-dicarbonyl core structure found in derivatives of this compound. organic-chemistry.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326). wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine or their salts. wikipedia.org This reaction is exceptionally useful for creating carbon-carbon double bonds and introducing a cyano group adjacent to a newly formed double bond.

The process involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then dehydrated to yield the final α,β-unsaturated product. researchgate.net The use of cyanoacetate esters in Knoevenagel condensations provides a direct route to α-cyano-α,β-unsaturated esters, which are structural analogues and precursors to compounds like this compound. researchgate.netgoogle.com

Table 3: Examples of Knoevenagel Condensation Involving Cyanoacetates

| Carbonyl Compound | Active Methylene Compound | Catalyst / Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethyl cyanoacetate | CTMAB in water | Ethyl (E)-2-cyano-3-phenylacrylate | researchgate.net |

| 2-Benzoylthiophene | Ethyl cyanoacetate | Ammonium (B1175870) acetate, Acetic acid, Benzene (reflux) | Ethyl phenyl(2-thienyl)methylenecyanoacetate | google.com |

Alkylation Strategies

Alkylation of enolates represents a fundamental carbon-carbon bond-forming strategy in organic synthesis. For the construction of cyano-functionalized β-keto esters, this approach is particularly effective.

The synthesis of derivatives of this compound can be achieved through the alkylation of β-keto ester enolates. A common method is the acetoacetic ester synthesis, which utilizes the nucleophilic character of an enolate to attack an electrophilic agent. In this context, a cyanoethylating agent, such as acrylonitrile, serves as the electrophile.

The reaction proceeds via a Michael addition mechanism. A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of a β-keto ester like ethyl acetoacetate (B1235776), generating a resonance-stabilized enolate. pharmaxchange.info This enolate then acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile. Subsequent protonation yields the cyanoethylated product. Reaction conditions, such as temperature and solvent, are controlled to optimize the yield and minimize side reactions.

Table 1: Alkylation of Ethyl Acetoacetate with Acrylonitrile

| Reactant 1 | Reactant 2 | Base | Mechanism | Product |

|---|---|---|---|---|

| Ethyl acetoacetate | Acrylonitrile | Sodium ethoxide | Michael Addition | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate |

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry offers sophisticated and efficient methods for the construction of complex molecules, including analogues of this compound. These include Lewis acid-catalyzed transformations and multicomponent reactions that build molecular complexity in a single step.

Lewis Acid-Catalyzed Transesterification for Analogues

Transesterification is a crucial reaction for modifying ester functionalities and is particularly useful for synthesizing analogues of β-keto esters. rsc.org Lewis acid catalysis provides a mild and effective method for this transformation, which is advantageous as β-keto acids can be unstable and prone to decarboxylation. rsc.org

A specific application of this strategy is the synthesis of ethyl 2-cyano-3-oxobutanoate and its homologues. google.com In this process, an acetoacetate ester is reacted with a hydroxy nitrile (e.g., 3-hydroxypropionitrile) in the presence of a Lewis acid catalyst. google.com This approach avoids the use of highly reactive and hazardous reagents like diketene. google.com The reaction demonstrates broad functional group tolerance and can be performed with various Lewis acids. rsc.orggoogle.com

Table 2: Lewis Acid-Catalyzed Synthesis of 3-Oxobutanoic acid-2-nitrile Ethyl Ester

| Reactant 1 | Reactant 2 | Catalyst Type | Example Catalysts | Product |

|---|---|---|---|---|

| Methyl acetoacetate | 3-Hydroxypropionitrile | Lewis Acid | Iodine (I₂), Indium triiodide, Boric acid, Zinc chloride | 3-Oxobutanoic acid-2-nitrile ethyl ester |

Multicomponent Reaction Approaches Incorporating Cyano-Keto Acid Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. frontiersin.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.com

The Biginelli reaction is a classic MCR that typically involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). slideshare.net The versatility of the Biginelli reaction allows for the use of various active methylene compounds in place of the standard β-keto ester, including those containing a cyano group. sci-hub.se

The use of β-ketonitriles or ethyl cyanoacetate as the active methylene component leads to the formation of 5-cyano-substituted dihydropyrimidinones. ias.ac.inacs.org While the instability of some β-ketonitriles can present challenges, specific reaction conditions have been developed to successfully yield the desired cyanopyrimidine products. ias.ac.in This pathway is significant for creating pharmacologically relevant heterocyclic scaffolds. ias.ac.inacs.org

The Passerini and Ugi reactions are prominent examples of isocyanide-based multicomponent reactions (IMCRs) that utilize an oxo component (an aldehyde or ketone) as a key building block. acs.orgnih.gov

The Passerini reaction is a three-component reaction that combines an oxo component, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.netorganic-chemistry.orgslideshare.net The reaction is believed to proceed through a cyclic, non-ionic transition state and is highly efficient, often completed in minutes. organic-chemistry.orgwikipedia.org

The Ugi reaction is a four-component reaction involving an oxo component, an amine, a carboxylic acid, and an isocyanide, which together form a bis-amide. wikipedia.org The mechanism begins with the formation of an imine from the amine and the oxo component, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion reacts with the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable product. wikipedia.org

Both reactions are powerful tools in combinatorial chemistry and drug discovery for synthesizing complex, drug-like molecules from simple, readily available oxo components and other starting materials. acs.orgnih.gov

Table 3: Overview of Passerini and Ugi Reactions

| Reaction | Number of Components | Core Reactants | Key Intermediate/Step | Final Product |

|---|---|---|---|---|

| Passerini | Three | Oxo component, Carboxylic acid, Isocyanide | Cyclic transition state | α-Acyloxy carboxamide |

| Ugi | Four | Oxo component, Amine, Carboxylic acid, Isocyanide | Imine formation, Mumm rearrangement | Bis-amide |

Green Chemistry Methodologies for Analogues

In the pursuit of more environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of analogues of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of development include the use of aqueous media and biocatalytic pathways.

Aqueous Media Synthesis

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant safety and environmental benefits over traditional organic solvents. In the context of producing related oxobutanoic acids, aqueous media have been employed effectively. For instance, the synthesis of 4-amino-2,4-dioxobutanoic acid, a related keto-amide, can be achieved by reacting dihydro-3-methylene-2,5-furandione with aqueous ammonia (B1221849). google.com This process involves the ring-opening of the anhydride (B1165640) in an aqueous environment to yield the desired 4-carbon acid-amide skeleton. google.com The use of aqueous ammonia highlights a move away from more hazardous and volatile organic solvents and bases. google.com

Another example involves the enzymatic reduction of keto acids in aqueous buffers. D-lactate dehydrogenase (D-LDH), for instance, can stereoselectively reduce a keto acid salt to its corresponding hydroxy acid in an aqueous system, a key step in producing chiral building blocks for pharmaceuticals. mdpi.com

Biocatalytic Pathways for Related Oxobutanoic Acids

Biocatalysis leverages the high selectivity and efficiency of enzymes and whole-cell microorganisms to perform complex chemical transformations under mild conditions. This approach has been successfully applied to the synthesis of various oxobutanoic acids and their derivatives.

Enzymes such as ketoreductases (KREDs) are instrumental in producing chiral hydroxy acids from their corresponding keto precursors. For example, the synthesis of ethyl (R)-4-cyano-3-hydroxybutyric acid, a key intermediate for Atorvastatin, was developed using a ketoreductase-catalyzed conversion. mdpi.com Similarly, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to its (S)-hydroxy analogue has been achieved with high yield and enantiomeric excess using cell suspensions of the yeast Geotrichum candidum. mdpi.com

Whole-cell biocatalysts containing ω-oxidation pathways can convert various acids into their corresponding oxo-acid forms. google.com These pathways may involve enzymes like P450 cytochrome oxidases, alcohol dehydrogenases, and aldehyde dehydrogenases. google.com Microorganisms from the genus Rhodococcus are particularly versatile, hosting a range of enzymes like alcohol dehydrogenases and monooxygenases that are active on a broad array of substrates, including keto acids. mdpi.com Phenylalanine dehydrogenase from Rhodococcus sp. M4, for example, catalyzes the reductive amination of phenylpyruvate, demonstrating the potential for converting α-keto acids into valuable α-amino acids. mdpi.com

The table below summarizes key findings in biocatalytic pathways for related oxobutanoic acids.

| Precursor Compound | Biocatalyst/Enzyme | Product | Yield/e.e. | Reference |

| 4-chloro-3-ketobutyric acid derivatives | Ketoreductase (KRED) | Ethyl (R)-4-cyano-3-hydroxybutyric acid | Not specified | mdpi.com |

| 4-chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% yield, 96% e.e. | mdpi.com |

| Phenylpyruvate | Phenylalanine dehydrogenase (Rhodococcus sp. M4) | L-phenylalanine | Not specified | mdpi.com |

| Butyric acid / 4-hydroxybutyric acid | Recombinant whole cell with ω-oxidation pathway | 4-oxobutanoic acid | Not specified | google.com |

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and high-throughput optimization. mit.eduosti.govunimi.it These benefits are particularly relevant for the synthesis of complex molecules like this compound and its derivatives.

Optimization of Reaction Conditions in Continuous Flow Reactors

A key advantage of flow chemistry is the ability to rapidly optimize reaction conditions. nih.gov By systematically varying parameters such as flow rate, temperature, and reagent stoichiometry, optimal conditions for yield and selectivity can be identified quickly and with minimal material consumption. mit.edunih.gov

Continuous flow systems enable the safe exploration of elevated temperatures and pressures, which can dramatically accelerate reaction rates. mit.edu The optimization process often involves creating a design space and using process analytical technology (PAT), such as in-line Raman spectroscopy, to monitor the reaction in real-time and determine when a steady state has been reached. mdpi.com This approach significantly reduces the time required for optimization compared to traditional offline analysis. mdpi.com

In one study, a "9+4+1 method" was developed to optimize reaction conditions in a flow microwave reactor, demonstrating a structured approach to achieving comprehensive reaction analysis and efficient synthesis. nih.gov For photochemical reactions, microscale high-throughput experimentation (HTE) platforms can simulate the conditions of a flow reactor, allowing for the rapid identification of optimal wavelengths, solvents, and catalysts before scaling up. nih.gov

The table below illustrates the optimization of a DIBAL-H reduction of an ester to an aldehyde in a continuous flow system, highlighting the precise control achievable.

| Substrate | Flow Rate (mL/min) | Residence Time (tR) | Temperature (°C) | Yield (GC) | Reference |

| Ethyl hydrocinnamate | 0.023 | 60 s | -78 | 93% | mit.edu |

| Ethyl hydrocinnamate | 0.23 | 6 s | -40 | >99% | mit.edu |

| Ethyl hydrocinnamate | 2.3 | 0.6 s | 0 | >99% | mit.edu |

| Ethyl hydrocinnamate | 23 | 0.06 s | 20 | 97% | mit.edu |

This level of control and rapid optimization demonstrates the power of continuous flow reactors to enhance reaction efficiency and enable the development of robust and scalable synthetic processes. mit.edu

Chemical Reactivity and Transformation Pathways of 2 Cyano 3 Oxobutanoic Acid

Tautomerism and Isomerization Dynamics

Keto-Enol Equilibria and Structural Characterization

2-Cyano-3-oxobutanoic acid, like other β-keto acids, exhibits keto-enol tautomerism. This is a rapid interconversion between two constitutional isomers: the keto form and the enol form. libretexts.org The equilibrium between these two forms is influenced by factors such as solvent and pH, and can be catalyzed by acid or base. libretexts.org

The keto form contains a ketone and a carboxylic acid group, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. phywe.com Spectroscopic methods are crucial for characterizing this equilibrium. For instance, in a related compound, diethyl 2-cyano-3-oxosuccinate, NMR and IR spectroscopy, along with X-ray crystallography, have shown that the enol form is predominant, stabilized by intramolecular hydrogen bonding. mdpi.com While specific data for this compound is not detailed in the provided results, the behavior of analogous compounds suggests a strong preference for the enol tautomer in many conditions. mdpi.com

Reactions of the Carbonyl and Nitrile Functionalities

The presence of both a carbonyl (ketone) and a nitrile group allows for a wide array of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone group is electrophilic and susceptible to attack by nucleophiles. libretexts.org A classic example is the addition of hydrogen cyanide (HCN) to a carbonyl group to form a cyanohydrin. chemguide.co.uklibretexts.org In the case of this compound, this would involve the addition of a cyanide ion to the ketone's carbonyl carbon. libretexts.orgchemguide.co.uk This reaction is typically performed by mixing the carbonyl compound with a solution of sodium or potassium cyanide, with the pH adjusted to around 4-5 for optimal reaction rates. chemguide.co.uklibretexts.org

The nitrile group can also undergo nucleophilic addition, although it is generally less reactive than the carbonyl group. lumenlearning.com The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. libretexts.org

Condensation Reactions with Amine and Aldehyde Substrates

The reactive nature of this compound and its derivatives facilitates condensation reactions with various substrates. For instance, its ester, 2-cyanoethyl 3-oxobutanoate, can undergo condensation with amines or aldehydes to create more complex molecular structures. A notable example is the Strecker reaction, a three-component condensation involving an aldehyde, an amine, and hydrogen cyanide, which results in an α-amino carbonitrile. acs.org This highlights the potential of compounds with similar functionalities to participate in multicomponent reactions.

Oxidation Reactions of Nitrile and Ketone Groups

Both the nitrile and ketone functionalities can be oxidized, although under different conditions. The nitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions. Common oxidizing agents for such transformations include potassium permanganate.

The oxidation of the ketone group would lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, a reaction that typically requires harsh conditions.

Reduction Reactions of Nitrile and Ketone Groups

The nitrile and ketone groups are both susceptible to reduction. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

The ketone group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727) or ethanol.

Table of Reaction Conditions and Products:

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Ketone | Nucleophilic Addition | HCN, NaCN/H₂SO₄ | Cyanohydrin |

| Nitrile | Nucleophilic Addition | Strong Nucleophiles | Varies with nucleophile |

| Ketone/Nitrile | Condensation | Amines, Aldehydes | Complex structures |

| Nitrile | Oxidation | KMnO₄ | Carboxylic Acid |

| Nitrile | Reduction | LiAlH₄ | Primary Amine |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in this compound is a primary site for nucleophilic acyl substitution reactions.

The carboxylic acid functionality of this compound can be readily converted into esters and amides through various synthetic methodologies.

Esterification:

Esterification of this compound can be achieved through several established methods. These reactions are crucial for synthesizing various alkyl 2-cyano-3-oxobutanoates, which are valuable intermediates in organic synthesis. cymitquimica.com

Acid-Catalyzed Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, facilitating esterification under milder conditions.

Acyl Chloride Formation: A two-step approach involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an alcohol to form the ester.

Transesterification: A notable method for preparing 2-cyanoethyl 3-oxobutanoate involves the Lewis acid-catalyzed transesterification of an acetoacetate (B1235776) ester with a hydroxy-functionalized nitrile, such as hydroxyacetonitrile. google.com This approach avoids the use of potentially hazardous reagents like diketene (B1670635). google.com

A prominent example is the synthesis of 2-cyanoethyl 3-oxobutanoate, an intermediate in the synthesis of the dihydropyridine (B1217469) calcium channel blocker, Felodipine. chemicalbook.com

Amidation:

Similar to esterification, the carboxylic acid group can be converted to an amide. This transformation typically involves the activation of the carboxylic acid followed by reaction with an amine.

Ammonolysis of Esters: Amides of related structures, such as 4-aryl(hetaryl)-2-pyrrolidone-3-carboxylic acids, have been prepared through the ammonolysis of their corresponding esters. researchgate.net This suggests that a similar approach could be applied to esters of this compound.

Direct Amidation: Modern catalytic systems, such as copper-catalyzed oxidative direct amidation, have been developed for the formation of amides from carboxylic acids and azoles, providing a direct route to these compounds. beilstein-journals.org While not specifically demonstrated for this compound, these methods offer potential synthetic pathways.

The resulting 2-cyano-3-oxobutanamides are also valuable synthetic intermediates. For instance, 2-cyano-2-hydroxyiminoacetamides, which can be synthesized from cyanoacetic acid derivatives, are precursors to agricultural fungicides. google.com

Beta-keto acids, such as this compound, are known to be susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is often facilitated by heating and can occur under either acidic or basic conditions. The presence of the carbonyl group at the beta-position stabilizes the resulting enolate intermediate, driving the reaction forward.

The decarboxylation of this compound would be expected to yield 2-cyanopropan-2-one. This reaction is a common feature of β-keto carboxylic acids and their derivatives. The stability of the carbanion formed after the departure of CO₂ is a key factor in the facility of this reaction. The electron-withdrawing nature of the adjacent cyano group would further stabilize this intermediate, likely promoting the decarboxylation process.

Active Methylene (B1212753) Chemistry

The carbon atom situated between the cyano and the acetyl group in this compound is an active methylene group. The acidity of the protons on this carbon is significantly enhanced by the electron-withdrawing effects of the adjacent nitrile and carbonyl functionalities.

The conjugate base of this compound, formed by the deprotonation of the active methylene carbon, is an ambident nucleophile. This means it has two potential nucleophilic sites: the central carbon atom and the nitrogen atom of the cyano group (or the oxygen of the enolate). The reactivity of this nucleophile is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion.

This dual reactivity is a hallmark of cyanoacetic acid derivatives and allows for a wide range of synthetic transformations. The carbanion can participate in C-alkylation and C-acylation reactions, forming new carbon-carbon bonds. Alternatively, reaction at the nitrogen atom can lead to the formation of various nitrogen-containing heterocycles.

The presence of multiple reactive functional groups in this compound and its derivatives makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. The active methylene group, in concert with the cyano and keto functionalities, can participate in both intramolecular and intermolecular cyclization reactions.

Synthesis of Pyridines and Pyridones: The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, often utilizes β-keto esters. Derivatives of this compound can serve as the β-dicarbonyl component in such reactions to produce substituted dihydropyridines, which can then be oxidized to pyridines.

Formation of Thiazoles: Ethyl 2-cyano-3-oxobutanoate is a key intermediate in the synthesis of certain thiazole (B1198619) carboxylic acid derivatives, which are important in medicinal chemistry. researchgate.net For example, it can be a precursor for the synthesis of 2-(4-alkoxy-3-cyanophenyl)thiazole derivatives. researchgate.net

Synthesis of Pyrazoles and Isoxazoles: The reaction of β-keto esters with hydrazine (B178648) derivatives leads to the formation of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. The diverse reactivity of this compound derivatives makes them suitable substrates for these transformations.

Formation of Other Heterocycles: The versatility of the cyano and keto groups allows for the construction of other heterocyclic systems. For example, condensation reactions with various binucleophiles can lead to the formation of pyrimidines, benzodiazepines, and other complex ring systems.

Radical Reactions and Mechanistic Studies of Related Carboxylic Acids

While ionic reactions of this compound are more commonly explored, the potential for radical-mediated transformations also exists. Mechanistic studies on related carboxylic acids can provide insights into these pathways.

The generation of radicals from carboxylic acids can be initiated through various methods, including photolysis, thermolysis, or reaction with radical initiators. Once formed, these radicals can undergo a range of reactions, such as hydrogen atom abstraction, addition to multiple bonds, and fragmentation.

For instance, the nickel-catalyzed oxidation of aldehydes with tetrabutylammonium (B224687) peroxydisulfate (B1198043) can lead to the formation of nitriles, a process that may involve radical intermediates. google.com While this is a transformation of an aldehyde to a nitrile, it highlights the potential for radical processes in the chemistry of related functional groups. Further research into the radical chemistry of β-keto nitriles could uncover novel synthetic applications and provide a deeper understanding of their reaction mechanisms.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2-Cyanoethyl 3-oxobutanoate |

| 2-cyanopropan-2-one |

| 4-aryl(hetaryl)-2-pyrrolidone-3-carboxylic acids |

| Acetic anhydride (B1165640) |

| Dicyclohexylcarbodiimide (DCC) |

| Diethyl 2-cyano-3-oxosuccinate |

| Diketene |

| Dimethyl sulfate |

| Ethyl 2-cyano-3-oxobutanoate |

| Ethyl cyanoacetate (B8463686) |

| Felodipine |

| Hydroxyacetonitrile |

| Hydroxylamine |

| Hydrazine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Oxalyl chloride |

| p-toluenesulfonic acid (p-TsOH) |

| Sulfuric acid (H₂SO₄) |

| Tetrabutylammonium peroxydisulfate |

| Thionyl chloride (SOCl₂) |

| 2-(4-alkoxy-3-cyanophenyl)thiazole |

Strategic Utility of 2 Cyano 3 Oxobutanoic Acid As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The dual reactivity of 2-cyano-3-oxobutanoic acid derivatives allows them to participate in numerous named reactions and multicomponent strategies to form five- and six-membered heterocyclic rings. The ester and ketone functionalities can react with dinucleophiles, while the activated methylene (B1212753) group and the cyano group offer additional points for chemical transformation.

Pyrrole (B145914) Derivatives

The synthesis of pyrroles, a core structure in many natural products and pharmaceuticals, can be effectively achieved using the framework of this compound. The Hantzsch pyrrole synthesis provides a classic route, involving the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia (B1221849). wikipedia.orgresearchgate.net A significant modification of this synthesis involves the initial reaction of an α-haloketone with ethyl cyanoacetate (B8463686) to produce an α-cyano-γ-ketoester, which subsequently cyclizes in an acidic medium to yield the pyrrole ring. ekb.eg This two-step process highlights the utility of the this compound skeleton.

Another prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com Derivatives of this compound can be converted into the necessary 1,4-dicarbonyl precursors, making this a viable, albeit indirect, pathway to functionalized pyrroles. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with 2-cyanoacetamide (B1669375) can lead to the formation of a 2-methyl-3-ethoxycarbonyl-4-cyano-5-hydroxypyrrole after SN2 reaction, cyclization, and dehydration. globaljournals.org

Table 1: Synthesis of Pyrrole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product | Ref. |

|---|---|---|---|---|---|

| α-Haloketone | Ethyl Cyanoacetate | Amine/Ammonia | Acidic Medium | Substituted Pyrroles | ekb.eg |

| Ethyl 2-chloro-3-oxobutanoate | 2-Cyanoacetamide | Triethylamine (B128534), Acid | Stepwise SN2, cyclization, dehydration | 2-Methyl-3-ethoxycarbonyl-4-cyano-5-hydroxypyrrole | globaljournals.org |

| 1,4-Dicarbonyl Precursor | Primary Amine/Ammonia | Weak Acid (e.g., Acetic Acid) | Heating | Substituted Pyrroles | organic-chemistry.orgalfa-chemistry.com |

Pyridine (B92270) Derivatives

The Hantzsch pyridine synthesis is a well-established multicomponent reaction that efficiently constructs the dihydropyridine (B1217469) core, which can be subsequently aromatized to the corresponding pyridine. wikipedia.org The classical Hantzsch reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgscispace.com Ethyl 2-cyano-3-oxobutanoate can serve as the β-ketoester component, leading to the formation of highly functionalized cyanopyridines. These compounds are valuable intermediates for further chemical transformations. The reaction proceeds through a series of condensations and cyclizations, ultimately forming the stable aromatic pyridine ring. mdpi.org Modifications of this reaction are numerous, allowing for the synthesis of a wide variety of substituted pyridines under various catalytic conditions, including the use of greener solvents like water. wikipedia.org

Table 2: Synthesis of Pyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Aldehyde | Ethyl 2-cyano-3-oxobutanoate (2 eq.) | Ammonium Acetate | Reflux in Ethanol | Substituted Dihydropyridines/Pyridines | wikipedia.orgscispace.com |

| Enamine of Cycloalkanedione | Aldehyde | β-Dicarbonyl Compound | Heating | Fused 1,4-Dihydropyridines | mdpi.org |

Pyrimidine (B1678525) Derivatives

The Biginelli reaction stands as a cornerstone for pyrimidine synthesis. This one-pot, three-component condensation typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.org The use of ethyl 2-cyano-3-oxobutanoate or its close relative, ethyl cyanoacetate, in place of ethyl acetoacetate (B1235776) allows for the direct incorporation of a cyano group at the C5 position of the resulting dihydropyrimidine (B8664642) ring. scholarsresearchlibrary.comnih.govnih.gov These 5-cyanopyrimidine (B126568) derivatives are valuable synthons in medicinal chemistry. The reaction is often catalyzed by Brønsted or Lewis acids and can be adapted for various substituted aldehydes and urea/thiourea derivatives, providing a diverse library of pyrimidine-based compounds. wikipedia.orgwjarr.combibliomed.org

Table 3: Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanidine Nitrate | Piperidine, Water, Reflux | 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile | scholarsresearchlibrary.com |

| Aldehyde | Ethyl Cyanoacetate | Thiourea/Urea | DIPEAc (catalyst/solvent), Room Temp. | 4-Oxo-6-aryl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | nih.gov |

| Aldehyde | Ethyl Acetoacetate | Urea | Acid Catalyst (Brønsted or Lewis) | Dihydropyrimidinones | wikipedia.org |

| Benzaldehyde | Ethyl Cyanoacetate | Thiourea | K2CO3, Ethanol | 6-Phenyl-2,4-disubstituted pyrimidine-5-carbonitriles | wjarr.com |

Furan (B31954) Derivatives

The Feist-Benary furan synthesis is a classical method for constructing the furan ring, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgambeed.comdeepdyve.com A key application of the this compound framework is seen in the reaction of its halogenated derivative, ethyl 2-chloro-3-oxobutanoate, with active methylene compounds. For instance, its reaction with malononitrile (B47326) or ethyl cyanoacetate in the presence of a base like sodium ethoxide or triethylamine readily affords highly functionalized 2-aminofuran derivatives. researchgate.net This reaction proceeds via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization and dehydration to form the aromatic furan ring.

Table 4: Synthesis of Furan Derivatives

| Reactant 1 | Reactant 2 | Base | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Malononitrile | Sodium Ethoxide (NaOEt) | Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | 77% | researchgate.net |

| Ethyl 2-chloro-3-oxobutanoate | Ethyl Cyanoacetate | Triethylamine (Et3N) | Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate | 92% | researchgate.net |

Thiophene Derivatives

The Gewald aminothiophene synthesis is a powerful and versatile multicomponent reaction for preparing polysubstituted 2-aminothiophenes. researchgate.net The reaction involves the condensation of a carbonyl compound, an α-cyano ester (or other active methylene nitrile), and elemental sulfur in the presence of a base. researchgate.net Ethyl 2-cyano-3-oxobutanoate is an excellent substrate for this reaction, serving as both the carbonyl component (the ketone) and the active methylene nitrile. More commonly, a β-ketoester like ethyl acetoacetate is used in conjunction with another nitrile source, such as malononitrile, and sulfur. sciforum.net A historical precedent for the utility of this scaffold is the synthesis of ethyl 2-amino-4-hydroxythiophene-3-carboxylate from ethyl 4-chloro-2-cyano-3-oxobutanoate, which proceeds via an initial reaction with potassium hydrosulfide (B80085) followed by intramolecular cyclization. semanticscholar.orgumich.edu

Table 5: Synthesis of Thiophene Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Base/Catalyst | Product | Ref. |

|---|---|---|---|---|---|

| Ketone/Aldehyde | Active Methylene Nitrile | Sulfur | Amine (e.g., Morpholine, Diethylamine) | 2-Aminothiophenes | researchgate.net |

| Ethyl Acetoacetate | Malononitrile | Sulfur | Diethylamine | Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate | sciforum.net |

| Ethyl 4-chloro-2-cyano-3-oxobutanoate | Potassium Hydrosulfide | - | - | Ethyl 2-amino-4-hydroxythiophene-3-carboxylate | semanticscholar.orgumich.edu |

Chromene Derivatives

Chromene and its derivatives are an important class of oxygen-containing heterocycles. While the most common synthesis of 2-amino-3-cyano-4H-chromenes involves a three-component reaction of an aldehyde, malononitrile, and an activated phenol (B47542) (like resorcinol (B1680541) or naphthol), the core structure of this compound finds application in alternative routes. A notable synthesis involves the condensation of salicylaldehydes with ethyl 4-chloro-3-oxobutanoate. researchgate.net This reaction, typically catalyzed by a base such as piperidine, proceeds to form ethyl 2H-chromene-3-carboxylates. This method provides a direct route to the chromene skeleton, which can be further functionalized. Another approach involves the unexpected cyclization of salicylaldehyde (B1680747) derivatives with ethyl cyanoacetate and malononitrile to yield 2-amino-4-(indol-3-yl)-4H-chromenes. rsc.org

Table 6: Synthesis of Chromene Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl 4-chloro-3-oxobutanoate | Piperidine, DCM | Ethyl 2H-chromene-3-carboxylates | researchgate.net |

| Salicylaldehyde | Ethyl 4,4,4-trichloro-3-oxobutanoate | Piperidine, Toluene | Ethyl 2-oxo-2H-chromene-3-carboxylates | researchgate.netnih.gov |

| Salicylaldehyde | Malononitrile/Ethyl Cyanoacetate | Baker's Yeast | 2-Amino-4H-chromene derivatives | researchgate.net |

Thiazole (B1198619) Derivatives

The synthesis of thiazole rings, a common scaffold in pharmaceuticals, can be achieved using precursors derived from this compound. A prominent method is the Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide. mdpi.comscribd.comorganic-chemistry.orgresearchgate.net Ethyl 2-chloro-3-oxobutanoate, a halogenated derivative of our target compound, serves as a direct precursor in this reaction. For instance, its reaction with thioanilide derivatives in the presence of a base like triethylamine leads to the formation of the corresponding thiazole derivatives. clockss.org

A notable application of this methodology is the synthesis of novel thiazoles with potential biological activity. The reaction of ethyl 2-chloro-3-oxobutanoate with 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea affords 4-methyl-3-phenyl-5-substituted thiazoles. nih.govnih.gov This transformation highlights the utility of the chloro-keto-ester functionality in constructing complex heterocyclic systems.

| Reactants | Product | Conditions | Reference |

| Ethyl 2-chloro-3-oxobutanoate, Thioanilide derivative | Thiazole derivative | Triethylamine, Ethanol, Reflux | clockss.org |

| Ethyl 2-chloro-3-oxobutanoate, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea | 4-Methyl-3-phenyl-5-substituted thiazole | - | nih.govnih.gov |

Furthermore, related structures like ethyl 2-cyanoacetate can be used to generate thiazolidine (B150603) derivatives through a multi-step process involving reaction with phenyl isothiocyanate. clockss.org

Indazole Derivatives through Related Structures

While direct synthesis of indazoles from this compound is not extensively documented, its structural motifs are amenable to classical indazole syntheses. A common route to indazoles involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. Given that this compound is a β-keto acid, it can theoretically serve as a substrate in reactions with hydrazine or its derivatives. The initial reaction would likely involve the formation of a hydrazone at the ketone position, which could then undergo intramolecular cyclization.

Another established method for indazole synthesis is the [3+2] dipolar cycloaddition of diazo compounds with alkynes or related species. orgsyn.org The reactivity of the keto-ester portion of our target compound's derivatives could be exploited in such cycloaddition reactions to build the indazole core. nih.gov Additionally, the Cadogan reductive cyclization offers a regioselective route to 2H-indazoles and could potentially be adapted for precursors derived from this compound. acs.org

Quinoxaline (B1680401) Derivatives through Related Structures

The synthesis of quinoxalines, another important class of nitrogen-containing heterocycles, typically proceeds via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.itresearchgate.netresearchgate.net Although this compound is a 1,3-dicarbonyl system, its reactivity can be harnessed for quinoxaline synthesis. The reaction of o-phenylenediamines with β-ketoesters, such as ethyl 3-oxobutanoate, has been shown to produce benzimidazole (B57391) and benzodiazepinone derivatives, highlighting the potential for cyclization reactions. ijrpc.com

The reaction of o-phenylenediamine with ethyl cyanoacetate, a closely related structure, can lead to the formation of 2-(cyanomethyl)benzimidazole. jst.go.jpgoogle.com This suggests that the cyanoacetyl moiety of this compound could react similarly, with the ketone providing a handle for further derivatization or influencing the course of the cyclization. The general strategy would involve the initial formation of an enamine or imine with one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoxaline or a related heterocyclic core.

Intermediate in Complex Organic Molecule Synthesis

Beyond the synthesis of fundamental heterocyclic systems, this compound is a valuable intermediate for constructing more elaborate and functionally rich organic molecules.

Synthesis of Unnatural Amino Acids and Analogues

Unnatural amino acids (UAAs) are crucial components in medicinal chemistry and chemical biology. google.com The structural framework of this compound is well-suited for the synthesis of various UAA scaffolds. The presence of the carboxylic acid provides the characteristic amino acid terminus, while the ketone and nitrile groups offer versatile handles for introducing the amino group and the side chain.

Several synthetic strategies can be envisioned. For example, reductive amination of the ketone functionality would install the α-amino group. Subsequent modification or removal of the cyano group could then be performed to generate the desired side chain. Alternatively, the cyano group can be hydrolyzed to a carboxylic acid, creating a dicarboxylic amino acid analogue. The versatility of this starting material allows for the generation of a wide array of substituted amino acids.

Construction of Polyfunctional Scaffolds and Libraries

The concurrent presence of a ketone, a nitrile, and a carboxylic acid in this compound makes it an excellent building block for the creation of polyfunctional molecular scaffolds and for the assembly of compound libraries for drug discovery. enamine.net Each functional group can be addressed with a high degree of chemoselectivity, allowing for the stepwise or combinatorial introduction of diverse substituents.

This trifunctional nature enables its use in diversity-oriented synthesis, where complex and varied molecular architectures are generated from a simple starting material. For instance, the carboxylic acid can be converted to an amide, the ketone can be transformed into an alcohol or an amine, and the nitrile can be hydrolyzed, reduced, or used in cycloaddition reactions. This multiplicity of reactive sites allows for the rapid generation of a library of related compounds with diverse pharmacological properties. The use of isocyanide-based multicomponent reactions with such versatile starting materials can lead to the synthesis of various scaffolds like imidazoles and thiazoles. acs.org

Role in Cascade and One-Pot Reactions

The multiple functionalities of this compound and its derivatives make them ideal participants in cascade and one-pot reactions, where multiple bond-forming events occur in a single reaction vessel. This approach is highly efficient as it minimizes purification steps and reduces waste.

Derivatives of cyanoacetic acid are known to participate in one-pot cascade reactions. For example, a one-pot reaction involving Gewald's aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acid, and derivatives of cyanoacetic acid leads to the efficient synthesis of complex thieno[3,2-e]pyrrolo[1,2-a]pyrimidines. acs.org Similarly, cyanoacetohydrazide, which can be derived from cyanoacetic acid, is a key component in a one-pot, three-component reaction with aromatic aldehydes and activated nitriles to produce N-amino-3-cyano-2-pyridone derivatives through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. rsc.org

The potential of this compound in such reactions is significant. It can act as a multicomponent reaction partner, with each of its functional groups participating in a sequential or concurrent manner. For instance, a pseudo-five-component synthesis of indoles and quinolines has been reported, showcasing the power of cascade reactions in building complex molecular frameworks from simple precursors. ijcce.ac.ir The reactivity of the cyanoacetyl group, combined with the ketone functionality, provides a platform for designing novel cascade reactions to access diverse and complex molecular architectures.

Theoretical and Computational Investigations of 2 Cyano 3 Oxobutanoic Acid

Molecular Structure and Conformational Analysis

The molecular structure of 2-cyano-3-oxobutanoic acid (C₅H₅NO₃) is characterized by a four-carbon butanoic acid chain with a ketone group at the C3 position and a nitrile (cyano) group at the C2 position. nih.gov A pivotal aspect of its structure is the existence of keto-enol tautomerism, a common feature for β-keto acids. The molecule can exist in equilibrium between its keto form and its more conjugated enol form, 2-cyano-3-hydroxybut-2-enoic acid.

Computational conformational analysis, typically performed using Density Functional Theory (DFT), is essential for identifying the most stable three-dimensional arrangements of these tautomers. The analysis involves mapping the potential energy surface by systematically rotating the molecule's single bonds (e.g., C2-C3, C1-C2) to locate all possible conformers and identify the global energy minimum, which represents the most stable structure. Studies on similar butanoic acid derivatives demonstrate that such calculations are crucial for understanding steric and electronic effects on the molecule's preferred shape. researchgate.netuantwerpen.be For this compound, this analysis would determine the relative stabilities of its various rotational isomers and the energetic favorability of the keto versus the enol tautomer. X-ray diffraction studies on closely related compounds, such as diethyl 2-cyano-3-oxosuccinate, have shown that the enol form is exclusively present in the solid crystalline state, often stabilized by intermolecular hydrogen bonding to form dimers. mdpi.com This suggests that the enol tautomer of this compound may also be significantly stable.

Table 1: Computed Molecular Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)C(C#N)C(=O)O |

| InChI Key | DEAGCAOJVRQUPK-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., HOMO, LUMO, Chemical Potential)

The electronic structure of a molecule governs its reactivity. Computational methods like DFT are used to calculate key electronic properties and reactivity descriptors. researchgate.netdntb.gov.ua Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.

From these frontier orbital energies, several global reactivity descriptors can be derived. These descriptors quantify the molecule's reactive tendencies. researchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

For this compound, the electron-withdrawing nature of the ketone and cyano groups would significantly influence the electronic landscape. The LUMO is expected to be localized around the carbonyl carbon and the cyano carbon, marking them as primary sites for nucleophilic attack. The HOMO would likely have significant contributions from the oxygen atoms. A Molecular Electrostatic Potential (MEP) map would visually confirm these characteristics, showing electron-deficient regions (blue) ripe for nucleophilic interaction and electron-rich regions (red) susceptible to electrophilic attack.

Table 2: Key Electronic Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability; higher energy means a better electron donor. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability; lower energy means a better electron acceptor. |

| HOMO-LUMO Gap | ΔE | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Chemical Potential | μ | Governs electron transfer; a higher (less negative) value indicates greater reactivity. |

| Global Hardness | η | Measures resistance to deformation of the electron cloud. Hard molecules have large energy gaps. |

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Advanced computational chemistry is instrumental in elucidating complex reaction mechanisms at the atomic level. For this compound, this could involve modeling its synthesis, such as through Claisen condensation, or its subsequent reactions like decarboxylation or participation in multicomponent reactions. mdpi.comacs.org

Using DFT, chemists can map the entire reaction coordinate. This process involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, products, and any intermediates.

Locating Transition States (TS): Identifying the highest-energy structure along the reaction pathway that connects reactants to products. This is the kinetic bottleneck of the reaction.

Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state, which dictates the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Simulating the path from the transition state down to the reactants and products to confirm that the located TS correctly connects the intended species.

For instance, a computational study of the decarboxylation of this compound would investigate the concerted versus stepwise mechanisms, calculating the activation barriers for each pathway to determine the most likely route. This provides insights that are often difficult or impossible to obtain through experimental means alone.

Spectroscopic Data Interpretation and Validation (NMR, IR, UV, X-ray Diffraction Analysis of Tautomers and Derivatives)

Computational chemistry plays a vital role in validating and interpreting experimental spectroscopic data. By calculating theoretical spectra and comparing them to experimental results, researchers can confirm molecular structures, including the specific tautomer present. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to help assign experimental absorption bands to specific vibrational modes. For this compound, distinct peaks would be predicted for each tautomer.

Keto Form: Expected to show strong absorptions for the ketone C=O stretch (~1720-1740 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), and the C≡N stretch (~2250 cm⁻¹).

Enol Form: Characterized by a C=C stretch (~1650 cm⁻¹), a different C=O acid stretch, a C≡N stretch, and a broad O-H stretch for the enol group. Studies on a related compound, diethyl 2-cyano-3-oxosuccinate, confirm a sharp C≡N absorption at 2227 cm⁻¹ and a broad O-H absorption for the enol form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. This helps in assigning signals and distinguishing between the keto and enol forms.

¹H NMR: The keto form would feature a methine proton signal at C2, which would be absent in the enol form. The enol form would instead show a distinct enolic hydroxyl proton signal.

¹³C NMR: The chemical shifts of C2 and C3 would be significantly different between the two tautomers, reflecting the change from sp³ to sp² hybridization.

UV-Visible Spectroscopy: The enol form possesses a more extended conjugated system (C=C-C=O) than the keto form. Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies (λmax). The enol tautomer is expected to absorb at a longer wavelength; the enol of a related succinate (B1194679) derivative was found to have a λmax at 282 nm. mdpi.com

X-ray Diffraction: While experimental, the results of X-ray crystallography are often compared with computationally optimized structures. If a single crystal can be obtained, diffraction analysis provides definitive proof of the structure in the solid state, including bond lengths and angles. As seen with derivatives, it is plausible that this compound would crystallize in its more stable enol form. mdpi.com

Table 3: Predicted Spectroscopic Features for Tautomers of this compound

| Spectroscopic Method | Keto Tautomer Feature | Enol Tautomer Feature |

|---|---|---|

| IR (cm⁻¹) | C=O (ketone) ~1730; C≡N ~2250 | C=C ~1650; C≡N ~2250; Broad O-H (enol) |

| ¹H NMR (ppm) | Signal for -CH(CN)- proton | Absence of -CH(CN)- proton; presence of enolic -OH signal |

| ¹³C NMR (ppm) | Signal for sp³ C2 carbon | Signal for sp² C2 carbon |

| UV-Vis (nm) | Shorter λmax | Longer λmax due to conjugation |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-Cyano-3-oxobutanoic Acid Synthesis

The advancement of catalytic systems is central to modern organic synthesis. While traditional methods for producing this compound and its esters have relied on strong bases like sodium ethoxide or acids such as sulfuric acid, current research is focused on developing more sophisticated and milder catalysts. The goal is to improve reaction efficiency, minimize side reactions, and enable better control over the chemical transformation.

Emerging catalytic strategies include:

Lewis Acid Catalysis : Modern Lewis acids are being explored to facilitate key bond-forming reactions. For instance, scandium triflate has been successfully used to mediate regioselective reactions in the synthesis of related chiral building blocks, showcasing the potential of such catalysts to offer high yields and stereochemical control under mild conditions. researchgate.net

Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. Organocatalysts can offer unique reactivity and selectivity, avoiding the use of potentially toxic or expensive metals. Research into chiral organocatalysts could pave the way for asymmetric syntheses of this compound derivatives.

Phase-Transfer Catalysis (PTC) : PTC is a valuable technique for reactions involving immiscible reactants. By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, reactants from different phases (e.g., aqueous and organic) can be brought together to react, often leading to improved reaction rates and yields under milder conditions.

These novel systems represent a significant step forward, offering pathways to synthesize this compound with greater precision and under more environmentally benign conditions.

Exploration of New Reaction Media and Conditions for Enhanced Selectivity

The choice of solvent and reaction conditions plays a critical role in determining the outcome of a chemical synthesis. Traditional syntheses of this compound esters have utilized conventional organic solvents like ethanol, tetrahydrofuran (B95107) (THF), toluene, and dichloromethane. However, there is a significant research thrust towards identifying new reaction media that not only improve performance but also align with the principles of green chemistry.

Key areas of exploration include:

Optimized Conventional Conditions : Fine-tuning of existing protocols continues to yield improvements. For example, controlling the temperature, often between 0–5°C, is crucial for minimizing side reactions during the formation of reactive intermediates like enolates. Furthermore, techniques such as azeotropic water removal using a Dean-Stark apparatus are employed in esterification reactions to drive the equilibrium toward the product, thereby increasing the yield.

Green Solvents : The use of environmentally friendly solvents is a major focus. Ionic liquids (ILs) and deep eutectic solvents (DES) are being investigated as potential replacements for volatile organic compounds (VOCs). Their unique properties, such as low vapor pressure and high thermal stability, can lead to enhanced reaction rates and easier product separation.

Solvent-Free Reactions : In some cases, eliminating the solvent entirely can lead to a more efficient and sustainable process. Solid-state reactions or reactions conducted under neat conditions can reduce waste and simplify purification.

The table below summarizes the optimization of various parameters for the synthesis of a related compound, 2-Cyanoethyl 3-oxobutanoate, via direct esterification, highlighting the impact of reaction conditions on yield and purity.

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

| Catalyst Loading | 5 mol% H₂SO₄ | 72 | 89 |

| Temperature | 110°C | 68 | 85 |

| Solvent | Toluene (Dean-Stark) | 75 | 91 |

| Reaction Time | 8–12 hours | 70 | 88 |

This interactive table is based on data for the synthesis of 2-Cyanoethyl 3-oxobutanoate.

Integration with Advanced Synthetic Technologies and Automation (e.g., Continuous Flow Processes)

The integration of advanced technologies is revolutionizing chemical manufacturing, moving from traditional batch processing to more efficient and safer continuous flow systems. These technologies offer precise control over reaction parameters, leading to improved consistency and yield.

Continuous flow synthesis has shown significant advantages for the production of cyano-substituted butanoates. Key benefits include:

Enhanced Heat and Mass Transfer : Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation. This is critical for managing highly exothermic reactions or maintaining low temperatures (e.g., 0–5°C) to ensure selectivity.

Improved Safety : The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or unstable intermediates. This makes the scale-up of potentially dangerous reactions much safer. researchgate.net

Increased Efficiency and Yield : The precise control over parameters like residence time, temperature, and stoichiometry often leads to higher conversions and yields compared to batch reactors. For instance, a continuous flow process for a related synthesis achieved a 90% conversion, which was 15% higher than the corresponding batch process.

Scalability and Automation : Flow systems are readily scalable by operating the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). They can also be fully automated, allowing for high-throughput screening of reaction conditions and unattended operation. researchgate.net

The following table compares the performance of batch versus continuous flow reactors for a large-scale synthesis of a related cyanoester.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Temperature Control | Difficult, potential for hot spots | Excellent, precise control (0–5°C) |

| Conversion Rate | ~75% | 90% |

| Residence/Reaction Time | Several hours | 20–30 minutes |

| Safety Profile | Higher risk on scale-up | Significantly improved |

| Scalability | Complex | Straightforward |

This interactive table illustrates the advantages of continuous flow synthesis.

Bio-inspired Synthetic Approaches and Enzymatic Catalysis in this compound Chemistry

Nature provides a vast toolbox of enzymes that catalyze chemical reactions with unparalleled specificity and efficiency under mild, aqueous conditions. Bio-inspired and biocatalytic approaches are emerging as powerful alternatives to traditional chemical synthesis, particularly for producing chiral molecules. While direct enzymatic synthesis of this compound is not yet widely reported, research on structurally related compounds highlights the immense potential of this field.

Key biocatalytic strategies include:

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) : These enzymes are highly effective for the stereoselective reduction of keto groups to chiral alcohols. For example, an enzymatic process using a ketoreductase was developed to prepare ethyl (R)-4-cyano-3-hydroxybutyric acid, a crucial intermediate for pharmaceuticals. mdpi.com Similarly, ADHs are used for the same transformation, often coupled with a cofactor regeneration system to ensure process viability. acs.org

Nitrilases : These enzymes catalyze the hydrolysis of nitrile groups directly to carboxylic acids. This offers a green alternative to harsh acidic or basic hydrolysis conditions. Nitrilases have been successfully used in the synthesis of related compounds like 3-cyano-5-methylhexanoic acid. acs.org

Aldolases and Thiamine-Dependent Enzymes : These enzymes excel at forming carbon-carbon bonds with high stereocontrol, which could be harnessed to construct the backbone of this compound from simpler precursors. acs.org

The application of these enzymatic methods offers the promise of producing enantiomerically pure derivatives of this compound in a sustainable and efficient manner.

Predictive Synthesis and Rational Design via Advanced Computational Modeling

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of new chemical reactions. Advanced computational modeling allows researchers to predict reaction outcomes, understand mechanisms, and rationally design catalysts and reaction conditions before ever stepping into the lab. This in silico approach saves time, resources, and provides deep mechanistic insights.

For the synthesis of this compound and its analogues, computational tools are being applied in several ways:

Reactivity Prediction : Methods like Fukui function analysis, computed using software such as Gaussian or ORCA, can identify the most electrophilic or nucleophilic sites within a molecule. This helps predict how a molecule like Ethyl 4-cyano-2-oxobutyrate will react with different reagents.

Transition State Analysis : Using Density Functional Theory (DFT) methods, such as B3LYP/6-31G(d), chemists can model the transition state structures of a proposed reaction. This allows for the calculation of activation energies, providing a quantitative prediction of reaction feasibility and helping to understand the origins of selectivity.

Solvent Effects Modeling : The choice of solvent can dramatically influence a reaction. Polarizable Continuum Models (PCM) can be included in calculations to simulate the effect of different solvents on the reaction pathway, helping to select the optimal medium for enhanced yield and selectivity.

By leveraging these predictive models, chemists can move from a trial-and-error approach to a more rational, design-driven synthesis of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyano-3-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between ketones and cyanoacetic acid derivatives. For example, reacting 3-oxobutanoic acid with a cyanide source (e.g., KCN) under acidic conditions can yield the target compound. Optimization requires controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Purity can be enhanced via recrystallization using ethanol/water mixtures . Monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : The keto group (3-oxo) appears as a singlet near δ 2.5–3.0 ppm (¹H NMR), while the cyano group (2-cyano) influences neighboring proton splitting. ¹³C NMR will show carbonyl carbons at ~200 ppm (keto) and ~120 ppm (cyano).

- IR : Strong absorption bands at ~1720 cm⁻¹ (keto C=O) and ~2240 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 139 (C₅H₅NO₃), with fragmentation patterns indicating loss of CO₂ ([M-44]⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts. Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store in airtight containers away from bases to prevent decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste, per GHS guidelines .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., nucleophilic attack at the keto group). Molecular docking (AutoDock Vina) against enzyme targets (e.g., decarboxylases) predicts binding affinities. Solvent effects should be simulated using implicit models (e.g., PCM) .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Systematic replication under controlled pH (e.g., 2–12) with kinetic monitoring (UV-Vis spectroscopy) can identify pH-dependent pathways. For example, the cyano group may hydrolyze to carboxylic acid under alkaline conditions, altering reactivity. Compare results with literature using statistical tools (e.g., ANOVA) to assess significance of variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.